1,3-Diethylbenzene

Atmospheric Chemistry Environmental Fate Kinetics

Sourcing pure 1,3-diethylbenzene free of co-eluting isomers is critical for reproducible divinylbenzene polymerization and VOC atmospheric modeling. This product (CAS 68584-01-0) provides validated isomer-specific performance: • Divinylbenzene precursor: Pure feedstock enables precise polymer crosslinking density control. • Highest OH radical reactivity (kOH=22×10⁻¹² cm³ molecule⁻¹ s⁻¹) among DEB isomers for atmospheric oxidation modeling. • GC×GC-TOFMS reference standard: Baseline-resolved from ortho/para isomers (Δbp≤2.7°C). Reliable supply. Ships worldwide under hazardous material compliance.

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
CAS No. 68584-01-0
Cat. No. B7770003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethylbenzene
CAS68584-01-0
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)CC
InChIInChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3
InChIKeyAFZZYIJIWUTJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 ml / 5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible in ethanol, ethyl ether and acetone
Soluble in alcohol, benzene, carbon tetrachloride, ether;  insoluble in water. /Diethylbenzene/
In water, 24.0 mg/l @ 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diethylbenzene Properties and Applications


1,3-Diethylbenzene (CAS 68584-01-0), also known as meta-diethylbenzene, is a C10H14 aromatic hydrocarbon and one of three diethylbenzene isomers [1]. It is a colorless liquid with a characteristic aromatic odor, a molecular weight of 134.22 g/mol, a density of approximately 0.864 g/mL at 20°C, and a boiling point of 181-182°C . The compound serves as a key intermediate in the production of divinylbenzene and finds application as a solvent and heat transfer fluid .

Isomer-specific procurement: 1,3-diethylbenzene (meta) is one of three positional isomers; only the 1,3-isomer matches meta-substitution reactivity profiles required for catalytic and oxidative workflows.

Industrial intermediate workflow: Serves as a key precursor for divinylbenzene synthesis; isomerically pure feedstock supports controlled polymer crosslinking studies.

Analytical reference standard: Supports GC×GC-TOFMS isomer identification in complex petroleum fractions where co-elution of ortho and para isomers is a known challenge.

1,3-Diethylbenzene Isomer Differentiation


Diethylbenzenes exist as three structural isomers—1,2- (ortho), 1,3- (meta), and 1,4-diethylbenzene (para)—that share the same molecular formula but differ fundamentally in the position of ethyl substituents on the benzene ring [1]. This positional isomerism confers distinct physicochemical properties and, critically, divergent chemical reactivities and separation characteristics that preclude simple substitution in most applications [2]. In industrial mixtures derived from ethylbenzene production, the isomer distribution is inherently skewed (approximately 9.4% ortho, 61.5% meta, 29.1% para), yet each isomer exhibits unique performance in catalytic, oxidative, and separation processes [3]. The following quantitative evidence establishes why procurement decisions must be isomer-specific.

1,3-DEB (meta) Highest OH radical reactivity among the three isomers; distinct atmospheric oxidation kinetics.
1,2- or 1,4-DEB Lower OH reactivity may shift environmental fate modeling outcomes; isomer identity directly alters ozone formation potential estimates.
1,3-DEB (meta) Highest relative hydrogenation reactivity over Ni/Al₂O₃ catalysts; distinct kinetic profile.
1,2- or 1,4-DEB Lower catalytic reactivity may yield non-representative kinetic data and shift product distribution in hydrogenation studies.
1,3-DEB (meta) Melting point approximately −84°C; remains liquid under cold-storage conditions where other isomers solidify.
1,2- or 1,4-DEB Higher melting points (−31°C, −43°C) alter handling and storage protocols; physical property mismatch may disrupt downstream separation workflows.

1,3-Diethylbenzene Comparative Evidence


OH Radical Reactivity

The atmospheric oxidation reactivity of 1,3-diethylbenzene is significantly higher than its ortho and para isomers, as quantified by OH radical reaction rate coefficients. This property directly influences the compound's environmental persistence and ozone formation potential [1].

OH Radical Reactivity
Head-to-head

kOH: 22 (±4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹
vs. 1,2-DEB: 14 (±4)
vs. 1,4-DEB: 16 (±4)
57% higher than 1,2-DEB; 38% higher than 1,4-DEB

Isomer-specific reactivity context for atmospheric oxidation modeling.

Gas-phase relative rate measurements at 296 K; supports environmental fate assessment.

Atmospheric Chemistry Environmental Fate Kinetics

Hydrogenation Reactivity

The liquid-phase hydrogenation reactivity of diethylbenzene isomers over a Ni/Al₂O₃ catalyst is highly position-dependent, with 1,3-diethylbenzene demonstrating the greatest reactivity among the three isomers [1].

Hydrogenation Reactivity
Head-to-head

Reactivity order: 1,3-DEB > 1,4-DEB > 1,2-DEB
Apparent activation energy: ca. 60 kJ/mol (all isomers)
Catalyst: 16.7% Ni/Al₂O₃

Isomer-dependent hydrogenation kinetics context for catalyst screening.

Liquid-phase conditions at 358–418 K and 2–6 MPa; reactivity ranking is position-specific.

Catalysis Hydrogenation Process Chemistry

Physical Property Differentiation

The boiling points of diethylbenzene isomers are extremely close, rendering conventional distillation separation difficult. However, melting points diverge substantially, which influences handling and storage requirements [1].

Physical Property Differentiation
Cross-study

1,3-DEB: MP −84°C, BP 181–182°C
1,2-DEB: MP −31°C, BP 183.5°C
1,4-DEB: MP −43°C, BP 183.8°C
MP spread: ~53°C; BP spread: ≤2.7°C

Isomer-specific physical property context for separation and handling design.

Narrow boiling point range limits conventional distillation; pure isomer procurement avoids costly separation.

Separation Science Distillation Physical Properties

1,3-Diethylbenzene Application Scenarios


Atmospheric Chemistry and Environmental Fate Studies

1,3-Diethylbenzene's uniquely high OH radical reaction rate coefficient (kOH = 22 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) makes it the preferred isomer for studies investigating VOC oxidation kinetics, tropospheric ozone formation, and secondary organic aerosol production. The 38-57% higher reactivity compared to other isomers is critical for accurate atmospheric modeling [1].

Catalytic Hydrogenation Process Development

In catalyst screening and hydrogenation process design, 1,3-diethylbenzene serves as the benchmark isomer due to its highest relative reactivity among diethylbenzenes over Ni/Al₂O₃ catalysts. Substitution with less reactive isomers would yield non-representative kinetic data and suboptimal process parameters [1].

Analytical Reference Standard for Complex Mixture Analysis

Due to the inherent difficulty of separating diethylbenzene isomers by conventional distillation (boiling points differ by ≤2.7°C), high-purity 1,3-diethylbenzene is essential as a reference standard for GC×GC-TOFMS analysis of petroleum fractions, white spirits, and crude oils where accurate isomer identification and quantification are required [1].

Divinylbenzene Precursor and Polymer Intermediate Manufacturing

As the predominant isomer (61.5%) in industrial diethylbenzene mixtures derived from ethylbenzene production, 1,3-diethylbenzene is a key feedstock for divinylbenzene synthesis. Procurement of isomerically pure 1,3-diethylbenzene enables precise control over polymer crosslinking density and material properties in downstream resin and elastomer applications [1].

Application
Selection Property
Validation Focus
Atmospheric chemistry and environmental fate studies
Isomer-specific OH reactivity profile
VOC oxidation kinetics and ozone formation modeling validation
Catalytic hydrogenation process development
Isomer-dependent catalytic reactivity ranking
Catalyst screening and kinetic parameter benchmarking
Complex mixture isomer analysis
Isomer-specific chromatographic retention behavior
GC×GC-TOFMS isomer identification and quantification accuracy
Divinylbenzene and polymer intermediate synthesis
Isomeric purity for feedstock consistency
Crosslinking density and material property control in resin applications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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